An In-depth Technical Guide to Benzyl 2-Hydroxy-6-Methoxybenzoate
An In-depth Technical Guide to Benzyl 2-Hydroxy-6-Methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Benzyl 2-Hydroxy-6-Methoxybenzoate, alongside detailed experimental protocols and relevant biological context.
Chemical Identity and Properties
Benzyl 2-hydroxy-6-methoxybenzoate is an aromatic ester. Below is a summary of its key identifiers and physicochemical properties.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | Benzyl 2-hydroxy-6-methoxybenzoate |
| Synonyms | Benzoic acid, 2-hydroxy-6-methoxy-, phenylmethyl ester |
| CAS Number | 24474-71-3[1][2] |
| Molecular Formula | C₁₅H₁₄O₄[1][3][4] |
| Molecular Weight | 258.27 g/mol [1][3][4] |
| InChI | InChI=1S/C15H14O4/c1-18-13-9-5-8-12(16)14(13)15(17)19-10-11-6-3-2-4-7-11/h2-9,16H,10H2,1H3[3] |
| InChIKey | CGNJMCLXIMWKDY-UHFFFAOYSA-N[3] |
| SMILES | COc1cccc(O)c1C(=O)OCc1ccccc1[3] |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point (Tf) | 530.28 K (257.13 °C) | Joback Method[3] |
| Boiling Point (Tb) | 780.27 K (507.12 °C) | Joback Method[3] |
| Predicted Boiling Point | 400.2 ± 30.0 °C | Predicted[2] |
| Predicted Density | 1.227 ± 0.06 g/cm³ | Predicted[2] |
| Water Solubility (log10ws) | -3.49 (mol/L) | Crippen Method[3] |
| Octanol/Water Partition Coefficient (logP) | 2.758 | Crippen Method[3] |
| Predicted pKa | 7.60 ± 0.35 | Predicted[2] |
Table 3: Thermodynamic and Other Properties
| Property | Value | Unit | Source |
|---|---|---|---|
| Standard Gibbs Free Energy of Formation (gf) | -202.93 | kJ/mol | Joback Method[3] |
| Enthalpy of Formation at Standard Conditions (hf) | -445.67 | kJ/mol | Joback Method[3] |
| Enthalpy of Fusion at Standard Conditions (hfus) | 32.06 | kJ/mol | Joback Method[3] |
| Enthalpy of Vaporization at Standard Conditions (hvap) | 78.78 | kJ/mol | Joback Method[3] |
| McGowan's Characteristic Volume (mcvol) | 193.870 | ml/mol | McGowan Method[3] |
| Critical Pressure (pc) | 2976.29 | kPa | Joback Method[3] |
| Critical Temperature (tc) | 1022.10 | K | Joback Method[3] |
| Critical Volume (vc) | 0.667 | m³/kmol | Joback Method[3] |
Experimental Protocols
2.1. Synthesis of Benzyl 2-Hydroxy-6-Methoxybenzoate
A general and common method for the synthesis of benzyl esters is the esterification of the corresponding carboxylic acid with benzyl alcohol or its derivatives. The following protocol is a generalized procedure based on common esterification methods.
2.1.1. Fischer Esterification
This method involves the reaction of 2-hydroxy-6-methoxybenzoic acid with benzyl alcohol in the presence of a strong acid catalyst.
-
Reactants:
-
2-hydroxy-6-methoxybenzoic acid (1.0 eq)
-
Benzyl alcohol (1.2 eq)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Toluene (solvent)
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add 2-hydroxy-6-methoxybenzoic acid, benzyl alcohol, and toluene.
-
Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the mixture to reflux. The water formed during the reaction is removed azeotropically using the Dean-Stark trap.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Benzyl 2-Hydroxy-6-Methoxybenzoate.
-
2.1.2. Synthesis via Benzyl Halide
An alternative method involves the reaction of the sodium salt of the carboxylic acid with benzyl chloride.
-
Reactants:
-
2-hydroxy-6-methoxybenzoic acid (1.0 eq)
-
Sodium hydroxide (1.0 eq)
-
Benzyl chloride (1.1 eq)
-
N,N-Dimethylformamide (DMF) (solvent)
-
-
Procedure:
-
Dissolve 2-hydroxy-6-methoxybenzoic acid in DMF.
-
Add sodium hydroxide to the solution and stir until the acid is fully neutralized to form the sodium salt.
-
Add benzyl chloride to the reaction mixture.
-
Heat the mixture at a suitable temperature (e.g., 80-100 °C) and monitor by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
-
Caption: General workflow for the synthesis of Benzyl 2-Hydroxy-6-Methoxybenzoate.
2.2. Antifungal Activity Assay
Benzyl 2-hydroxy-6-methoxybenzoate has demonstrated strong antifungal effects, with an IC₅₀ of 25–26 μg/mL against certain fungal strains.[2][4][5][6] A typical protocol to determine the antifungal activity is the broth microdilution method.
-
Materials:
-
Benzyl 2-hydroxy-6-methoxybenzoate
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Appropriate broth medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
Positive control (e.g., Fluconazole)
-
Negative control (DMSO or solvent used to dissolve the compound)
-
-
Procedure:
-
Prepare a stock solution of Benzyl 2-hydroxy-6-methoxybenzoate in a suitable solvent like DMSO.
-
Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.
-
Prepare a fungal inoculum suspension and adjust its concentration to a standard (e.g., 0.5 McFarland standard).
-
Add the fungal inoculum to each well containing the diluted compound, as well as to the positive and negative control wells.
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Determine the minimum inhibitory concentration (MIC) by visual inspection for the lowest concentration of the compound that inhibits visible fungal growth.
-
To determine the IC₅₀, measure the optical density (OD) of each well using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration and determine the IC₅₀ value by plotting the inhibition percentage against the compound concentration.
-
Biological Activity and Signaling Pathways
While specific signaling pathway involvement for Benzyl 2-hydroxy-6-methoxybenzoate is not extensively documented, related phenolic compounds are known to interact with various cellular signaling cascades. For instance, other hydroxy- and methoxy-substituted chalcones and benzimidazole derivatives have been shown to modulate pathways such as PI3K/Akt, MAPK, and NF-κB, which are crucial in cell proliferation, inflammation, and apoptosis.[7][8][9][10][11]
The PI3K/Akt signaling pathway is a key regulator of cell survival and growth.[7][8][9][10][11] Its dysregulation is implicated in various diseases, including cancer. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the activation of PI3K.[7][8][9][10][11] PI3K then phosphorylates PIP2 to PIP3, which acts as a second messenger to recruit and activate Akt.[7][8][10] Activated Akt, in turn, phosphorylates a multitude of downstream targets to regulate cellular processes.
// Nodes GF [label="Growth Factor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#FFFFFF", fontcolor="#202124", style="filled,rounded", shape=ellipse]; PIP3 [label="PIP3", fillcolor="#EA4335", fontcolor="#FFFFFF", style="filled,rounded", shape=ellipse]; PDK1 [label="PDK1", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream Targets", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Response [label="Cell Survival, Growth, Proliferation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PTEN [label="PTEN", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GF -> RTK [label="Binds"]; RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [label="Phosphorylates"]; PIP2 -> PIP3 [dir="none", style=dashed, color="#EA4335"]; PIP3 -> PDK1 [label="Recruits"]; PIP3 -> Akt [label="Recruits"]; PDK1 -> Akt [label="Phosphorylates (Thr308)"]; Akt -> Downstream [label="Phosphorylates"]; Downstream -> Response [label="Regulates"]; PTEN -> PIP3 [label="Dephosphorylates", arrowhead=tee, color="#EA4335"]; } }
Caption: A simplified diagram of the PI3K/Akt signaling pathway.
Spectroscopic Data
-
¹H NMR: Expected signals would include aromatic protons from both the benzoate and benzyl rings, a singlet for the methoxy group protons, a singlet for the benzylic methylene protons, and a singlet for the hydroxyl proton.
-
¹³C NMR: Aromatic carbons, the carbonyl carbon of the ester, the methoxy carbon, and the benzylic methylene carbon would all show distinct signals.[12][15][16]
-
IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and aliphatic protons, the C=O stretch of the ester, and C-O stretches.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the benzyl or benzoate moieties.
This guide provides a foundational understanding of Benzyl 2-Hydroxy-6-Methoxybenzoate for research and development purposes. Further experimental validation is recommended for specific applications.
References
- 1. Benzyl 2-hydroxy-6-methoxybenzoate Datasheet DC Chemicals [dcchemicals.com]
- 2. Benzoic acid, 2-hydroxy-6-methoxy-, phenylmethyl ester | 24474-71-3 [chemicalbook.com]
- 3. chemeo.com [chemeo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Benzyl 2-hydroxy-6-methoxybenzoate | Fungal | 24474-71-3 | Invivochem [invivochem.com]
- 6. Benzyl 2-hydroxy-6-methoxybenzoate - TargetMol Chemicals Inc [bioscience.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. cusabio.com [cusabio.com]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
- 14. Benzyl 2-methoxybenzoate | C15H14O3 | CID 584904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. NP-MRD: 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154) [np-mrd.org]
